molecular formula C18H16BrN7O B12175222 N-[3-(1H-benzimidazol-2-yl)propyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide

N-[3-(1H-benzimidazol-2-yl)propyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12175222
M. Wt: 426.3 g/mol
InChI Key: QRLHZOXSRVDOCF-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features both benzimidazole and tetrazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and tetrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include brominating agents, amines, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)propyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)propyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. The tetrazole group may enhance the compound’s binding affinity and stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-benzimidazol-2-yl)propyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide is unique due to the combination of both benzimidazole and tetrazole structures in a single molecule. This dual functionality can enhance its biological activity and specificity compared to compounds containing only one of these moieties .

Properties

Molecular Formula

C18H16BrN7O

Molecular Weight

426.3 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-5-bromo-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C18H16BrN7O/c19-12-7-8-16(26-11-21-24-25-26)13(10-12)18(27)20-9-3-6-17-22-14-4-1-2-5-15(14)23-17/h1-2,4-5,7-8,10-11H,3,6,9H2,(H,20,27)(H,22,23)

InChI Key

QRLHZOXSRVDOCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4

Origin of Product

United States

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